molecular formula C19H18O2 B8150827 2-(Benzyloxy)-1-(cyclopropylmethoxy)-4-ethynylbenzene

2-(Benzyloxy)-1-(cyclopropylmethoxy)-4-ethynylbenzene

Cat. No.: B8150827
M. Wt: 278.3 g/mol
InChI Key: VEEKQLGNLFZSLG-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-1-(cyclopropylmethoxy)-4-ethynylbenzene is an organic compound with a complex structure that includes benzyl, cyclopropylmethoxy, and ethynyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-1-(cyclopropylmethoxy)-4-ethynylbenzene typically involves multiple steps, starting from simpler aromatic compounds. One common approach is to first prepare the intermediate compounds through reactions such as alkylation, etherification, and Sonogashira coupling. The final product is obtained by carefully controlling the reaction conditions, including temperature, solvent, and catalysts, to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process. Optimization of reaction parameters and the use of cost-effective raw materials are crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-1-(cyclopropylmethoxy)-4-ethynylbenzene can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.

    Substitution: The benzyl and cyclopropylmethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzaldehyde derivatives, while reduction can produce ethyl-substituted compounds.

Scientific Research Applications

2-(Benzyloxy)-1-(cyclopropylmethoxy)-4-ethynylbenzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-1-(cyclopropylmethoxy)-4-ethynylbenzene involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Benzyloxy)-4,5-dimethoxybenzaldehyde
  • 4-(Benzyloxy)-2-(cyclopropylmethoxy)benzaldehyde
  • 2-Benzyloxybenzoic acid

Uniqueness

2-(Benzyloxy)-1-(cyclopropylmethoxy)-4-ethynylbenzene stands out due to its combination of benzyl, cyclopropylmethoxy, and ethynyl groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering distinct advantages over similar compounds in terms of reactivity and functionality.

Properties

IUPAC Name

1-(cyclopropylmethoxy)-4-ethynyl-2-phenylmethoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O2/c1-2-15-10-11-18(20-14-17-8-9-17)19(12-15)21-13-16-6-4-3-5-7-16/h1,3-7,10-12,17H,8-9,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEEKQLGNLFZSLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=C(C=C1)OCC2CC2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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